molecular formula C16H13NO5 B312097 Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate

Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate

Cat. No.: B312097
M. Wt: 299.28 g/mol
InChI Key: BPHJTPDQSNWPMH-UHFFFAOYSA-N
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Description

Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate is a benzoate ester derivative featuring a 1,3-benzodioxole (a cyclic ether with fused benzene and dioxole rings) linked via a carbonylamino (-NHCO-) group to the ortho position of the methyl benzoate backbone. This structure combines aromaticity, polar functional groups, and a rigid bicyclic system, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

methyl 2-(1,3-benzodioxole-5-carbonylamino)benzoate

InChI

InChI=1S/C16H13NO5/c1-20-16(19)11-4-2-3-5-12(11)17-15(18)10-6-7-13-14(8-10)22-9-21-13/h2-8H,9H2,1H3,(H,17,18)

InChI Key

BPHJTPDQSNWPMH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Direct Chlorination of Piperonylic Acid

Piperonylic acid reacts with chlorinating agents (e.g., thionyl chloride, oxalyl chloride) under anhydrous conditions:

1,3-Benzodioxole-5-COOH+SOCl21,3-Benzodioxole-5-COCl+SO2+HCl\text{1,3-Benzodioxole-5-COOH} + \text{SOCl}2 \rightarrow \text{1,3-Benzodioxole-5-COCl} + \text{SO}2 + \text{HCl}

Optimized Conditions :

  • Solvent: Toluene or dichloromethane.

  • Temperature: 40–50°C for 2–3 hours.

  • Yield: 85–92%.

Alternative Activation Strategies

For acid-sensitive substrates, mixed anhydride methods (using ethyl chloroformate) or coupling agents (EDC/HOBt) avoid acyl chloride isolation.

Amide Bond Formation with Methyl 2-Aminobenzoate

Schotten-Baumann Reaction

The classical approach involves reacting 1,3-benzodioxole-5-carbonyl chloride with methyl 2-aminobenzoate in a biphasic system:

1,3-Benzodioxole-5-COCl+CH3O-C6H4-NH2NaOHTarget Compound+HCl\text{1,3-Benzodioxole-5-COCl} + \text{CH}3\text{O-C}6\text{H}4\text{-NH}2 \xrightarrow{\text{NaOH}} \text{Target Compound} + \text{HCl}

Parameters :

  • Base: 10% aqueous NaOH.

  • Solvent: Dichloromethane/water.

  • Reaction Time: 4–6 hours at 0–5°C.

  • Yield: 70–78%.

Catalytic Coupling Methods

EDC/HOBt-Mediated Coupling :

  • Avoids acyl chloride handling.

  • Conditions: DMF solvent, room temperature, 12–18 hours.

  • Yield: 65–72%.

Novel Intermediate Routes from Patent Literature

Hemiketal and Hydrazone Intermediates

Patent US6160133A discloses hemiketal intermediates (e.g., 7,8-dihydro-7-methyl-5-(4-nitrophenyl)-5H-1,3-dioxolo-benzo[b]pyran ) formed via Pictet-Spengler reactions. While designed for benzodiazepines, these intermediates suggest potential for derivatizing 1,3-benzodioxole precursors.

Mitsunobu Cyclization Adaptations

The Mitsunobu reaction, noted for forming carbon-heteroatom bonds, could enable one-step cyclization of hydroxylamine intermediates into the target amide.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages
Schotten-Baumann70–7895–98Scalable, minimal byproducts
EDC/HOBt Coupling65–7290–94Avoids acyl chlorides
Mitsunobu Cyclization55–6088–92Single-step, stereoselective potential

Purification and Characterization

  • Recrystallization : Methanol/water mixtures achieve >98% purity.

  • Chromatography : Silica gel (ethyl acetate/hexane) resolves residual starting materials.

  • Analytical Data :

    • 1^1H NMR (CDCl3_3): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (s, 1H), 6.92–7.05 (m, 3H), 6.02 (s, 2H), 3.91 (s, 3H).

    • IR : 1725 cm1^{-1} (ester C=O), 1660 cm1^{-1} (amide C=O).

Industrial-Scale Considerations

Patent CN1884259A highlights toluene as a solvent for etherification and sulfonation steps. Adapting this, large-scale reactions could use:

  • Continuous dehydration systems for esterifications.

  • Catalytic distillation to recover solvents.

Chemical Reactions Analysis

Types of Reactions

WAY-301292 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-301292 include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield new functionalized compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate exhibit potential anticancer properties. Research has shown that compounds with similar structural features can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. For instance, a study highlighted the compound's ability to inhibit the growth of specific cancer cell lines, suggesting a mechanism involving the modulation of apoptosis-related proteins .

Neuropharmacological Effects

The benzodioxole structure is known for its neuropharmacological effects. Compounds containing this moiety have been investigated for their potential as anxiolytics and antidepressants. Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive compounds. The synthetic routes often involve the formation of key intermediates through reactions such as acylation and amination. These intermediates can be further modified to enhance their pharmacological profiles .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis. This study underscores the potential of this compound in developing new anticancer therapies .

Case Study 2: Neuropharmacological Investigation

Another investigation focused on the neuropharmacological effects of this compound in animal models of anxiety and depression. The findings suggested that administration of the compound resulted in reduced anxiety-like behaviors and improved mood-related outcomes compared to control groups. These results indicate its potential as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of WAY-301292 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and pathways, resulting in the desired therapeutic effects.

Biological Activity

Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate, also known by its CAS number 67848-13-9, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13NO5C_{16}H_{13}NO_5, with a molar mass of 299.28 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H13NO5
Molar Mass299.28 g/mol
CAS Number67848-13-9

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that derivatives of benzodioxoles can inhibit various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle checkpoints. This suggests potential therapeutic applications in cancer treatment.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in inflammatory responses. This activity suggests its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Activity Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative antimicrobial agent .
  • Cancer Cell Apoptosis : In a study focused on breast cancer cell lines, treatment with this compound resulted in significant apoptosis rates compared to control groups. Flow cytometry analysis showed increased annexin V binding, indicating early apoptotic changes .
  • Anti-inflammatory Mechanism : A research article detailed the compound's ability to reduce inflammation in murine models of arthritis. The treatment group exhibited lower levels of TNF-alpha and IL-6 compared to untreated controls, suggesting a potent anti-inflammatory effect .

Comparison with Similar Compounds

Structural Features and Molecular Formulas

The compound’s structural analogs include sulfonylurea herbicides, oxazole-containing derivatives, and benzothiophene-based esters. Key differences in substituents and heterocyclic systems are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate Not explicitly provided 1,3-Benzodioxole, carbonylamino linkage
Metsulfuron methyl ester (herbicide) C₁₄H₁₅N₅O₆S 381.36 Triazine-sulfonylurea group
Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate C₁₉H₁₅ClN₂O₄ 370.8 Chlorophenyl-oxazole, carbonylamino linkage
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 223.25 Benzothiophene ring, amino group

Key Observations :

  • The oxazole derivative () exhibits higher lipophilicity (XLogP3 = 4.3) due to its chlorophenyl and methyl-oxazole substituents, contrasting with the polar triazine-sulfonylurea group in herbicides .
  • The benzothiophene analog () replaces the benzoate core with a sulfur-containing heterocycle, likely altering electronic properties and reactivity .

Physicochemical Properties

  • Lipophilicity : The oxazole derivative’s XLogP3 of 4.3 suggests moderate lipophilicity, whereas sulfonylurea herbicides (e.g., metsulfuron methyl ester) likely have lower logP values due to polar sulfonyl and triazine groups .
  • Hydrogen Bonding: The carbonylamino group in the target compound and oxazole derivative provides hydrogen-bond donor/acceptor sites (e.g., 1 donor, 5 acceptors in the oxazole compound), critical for molecular interactions in biological systems .
  • Rotational Freedom : The oxazole derivative has five rotatable bonds, indicating conformational flexibility, whereas the benzodioxole and benzothiophene systems may impose rigidity .

Research Implications and Structural Analysis Tools

The structural determination of these compounds likely employs crystallographic software such as SHELX (for refinement) and ORTEP/WinGX (for visualization), as noted in –3. These tools enable precise analysis of substituent geometry and intermolecular interactions, critical for optimizing agrochemical and pharmaceutical designs .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate, and how can reaction conditions be optimized?

The synthesis typically involves coupling 1,3-benzodioxole-5-carboxylic acid derivatives with methyl 2-aminobenzoate. A two-step approach is common:

  • Step 1 : Activation of the benzodioxol-5-carboxylic acid using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF .
  • Step 2 : Reaction with methyl 2-aminobenzoate under mild basic conditions (e.g., triethylamine) to form the amide bond.
    Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acid), maintaining temperatures between 0–25°C to minimize side reactions, and using catalytic DMAP to enhance coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • ¹H NMR : Expect aromatic protons in the δ 6.8–8.0 ppm range, with distinct splitting patterns due to substitution on the benzoate and benzodioxol rings. The methyl ester group appears as a singlet near δ 3.9 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula C₁₆H₁₃NO₆, with fragmentation patterns reflecting cleavage of the ester and amide bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems) or compound purity. To address this:

  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to confirm batch consistency .
  • Dose-Response Studies : Perform IC₅₀ determinations across multiple concentrations to account for non-linear effects .
  • Structural Analog Comparison : Benchmark against compounds like benzothiazole-5-carboxylates, which share similar bioactivity profiles but differ in substitution patterns .

Q. What crystallographic software packages are suitable for determining the crystal structure, and what challenges might arise during refinement?

  • SHELXL : Preferred for small-molecule refinement due to robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • ORTEP-III : Useful for visualizing thermal ellipsoids and validating molecular geometry post-refinement .
    Challenges :
  • Disorder in the benzodioxol ring due to flexible methoxy groups; apply restraints or split models .
  • Twinning in crystals: Use the TWIN command in SHELXL to refine twin fractions .

Q. How do hydrogen bonding patterns influence solid-state packing and stability?

Graph-set analysis (as per Etter’s rules) reveals likely N–H···O and C=O···H–C interactions between amide/ester groups and adjacent molecules. These interactions form R₂²(8) motifs, stabilizing layered packing arrangements . Techniques to confirm:

  • X-ray Diffraction : Identify intermolecular distances (<3.0 Å for H-bonds).
  • Hirshfeld Surface Analysis : Quantify contributions of H-bonding vs. van der Waals interactions .

Q. What strategies improve yield during scale-up synthesis while maintaining purity?

  • Solvent Choice : Replace DMF with THF to ease post-reaction removal via rotary evaporation .
  • Workup Optimization : Use aqueous NaHCO₃ washes to remove unreacted acid, followed by recrystallization from ethanol/water (7:3 v/v) to isolate high-purity product .
  • Catalyst Screening : Test alternatives to DMAP, such as HOAt, to reduce side-product formation .

Methodological Notes

  • Key References : Crystallographic methods , hydrogen bonding analysis , and synthetic protocols were prioritized for methodological rigor.

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